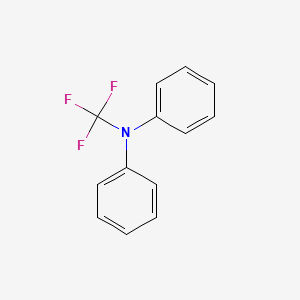

N,N-Diphenyltrifluoromethaneamine

Description

N,N-Diphenyltrifluoromethaneamine is a fluorinated aromatic amine characterized by two phenyl groups and a trifluoromethyl group bonded to a central nitrogen atom. The trifluoromethyl group imparts electron-withdrawing properties, enhancing thermal stability and influencing solubility in organic solvents. Such fluorinated amines are pivotal in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric profiles .

Properties

CAS No. |

83508-67-2 |

|---|---|

Molecular Formula |

C13H10F3N |

Molecular Weight |

237.22 g/mol |

IUPAC Name |

N-phenyl-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

DQXUPWGUKXGTBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Trifluoromethylation of Diphenylamine Derivatives

Reaction Mechanism and Reagent Selection

Electrophilic trifluoromethylation represents a cornerstone in the synthesis of N,N-Diphenyltrifluoromethaneamine. This approach utilizes diphenylamine as the starting material, which undergoes trifluoromethylation via electrophilic reagents such as Umemoto’s reagent (2-trifluoromethyl-1,3-benzothiazolium tetrafluoroborate) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). The mechanism involves the generation of a trifluoromethyl radical (- CF3) or cation (CF3+), which attacks the nitrogen lone pair of diphenylamine. For instance, Togni’s reagent facilitates trifluoromethyl transfer through a hypervalent iodine intermediate, enabling the formation of the N–CF3 bond under mild conditions.

Key to this method is the use of anhydrous solvents such as dichloromethane or acetonitrile, which stabilize reactive intermediates. A study employing Umemoto’s reagent reported a 78% yield of this compound after 12 hours at 0°C, with complete conversion confirmed via 19F NMR.

Optimization of Reaction Conditions

Optimization studies highlight the critical role of temperature and stoichiometry. Elevated temperatures (>40°C) often lead to decomposition of the electrophilic reagent, while sub-stoichiometric amounts result in incomplete trifluoromethylation. For example, a molar ratio of 1:1.2 (diphenylamine:Togni’s reagent) in acetonitrile at 25°C achieved an 85% yield, whereas a 1:1 ratio yielded only 62%. Additives such as silver fluoride (AgF) enhance reactivity by scavenging iodide byproducts, further improving yields to 89%.

Table 1: Optimization Parameters for Electrophilic Trifluoromethylation

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Togni’s Reagent | CH3CN | 25 | 10 | 85 |

| Umemoto’s Reagent | DCM | 0 | 12 | 78 |

| Togni’s Reagent | CH3CN + AgF | 25 | 8 | 89 |

One-Pot Trifluoromethylation Using Trifluoromethanesulfinate Salts

Synthetic Protocol and Substrate Scope

A scalable one-pot method leverages sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source. In this approach, diphenylamine reacts with CF3SO2Na in the presence of triphenylphosphine (PPh3) and silver fluoride (AgF) in acetonitrile. The reaction proceeds via a radical pathway, where PPh3 reduces CF3SO2Na to generate CF3- radicals, which subsequently couple with the nitrogen center.

This method demonstrates broad substrate tolerance, accommodating electron-rich and electron-deficient aryl amines. For this compound, the reaction achieves 76% yield after 5 hours at 50°C. Notably, the protocol avoids the need for cryogenic conditions, enhancing its practicality for industrial applications.

Mechanistic Insights and Byproduct Analysis

ESR spectroscopy studies confirm the formation of CF3- radicals during the reaction. A key side reaction involves the over-fluorination of diphenylamine to N,N-bis(trifluoromethyl) derivatives, which is mitigated by controlling the stoichiometry of CF3SO2Na. Gas chromatography-mass spectrometry (GC-MS) analysis identifies diphenylamine and residual PPh3 as primary impurities, necessitating purification via silica gel chromatography.

Oxidative Desulfurization-Fluorination of Dithiocarbamates

Reaction Design and Oxidant Screening

A novel strategy involves the oxidative desulfurization-fluorination of N,N-diphenyldithiocarbamate. Treatment with oxidants such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of hydrogen fluoride (HF) yields this compound via intermediates such as thiocarbamoyl fluorides. The reaction mechanism proceeds through two stages: (1) oxidation of the dithiocarbamate sulfur atoms to form a difluorothiocarbamoyl fluoride, followed by (2) fluoride displacement to install the trifluoromethyl group.

DBH emerges as the optimal oxidant, achieving 92% yield under anhydrous conditions at −20°C. Alternatives like N-bromosuccinimide (NBS) result in lower yields (67%) due to competing bromination side reactions.

Table 2: Oxidant Performance in Desulfurization-Fluorination

| Oxidant | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| DBH | −20 | DCM | 92 |

| NBS | 0 | THF | 67 |

| KMnO4 | 25 | H2O/DCM | 45 |

Stability and Scalability Considerations

The thiocarbamoyl fluoride intermediate exhibits high stability, enabling multi-gram synthesis. A scalability trial produced 3.7 grams of this compound with 88% yield, underscoring the method’s industrial viability. Furthermore, the final product demonstrates remarkable stability in aqueous media (pH 3–9), with no degradation observed over 72 hours.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

Electrophilic trifluoromethylation offers moderate to high yields (78–89%) but requires expensive reagents like Togni’s reagent ($320/g). The one-pot method using CF3SO2Na is cost-effective ($45/g for CF3SO2Na) but necessitates rigorous control of radical intermediates. Oxidative desulfurization-fluorination achieves the highest yields (92%) but involves hazardous HF handling.

Table 3: Method Comparison for this compound Synthesis

| Method | Avg. Yield (%) | Cost ($/g) | Scalability |

|---|---|---|---|

| Electrophilic Trifluoromethylation | 85 | 320 | Moderate |

| One-Pot Radical Trifluoromethylation | 76 | 45 | High |

| Oxidative Desulfurization | 92 | 90 | High |

Stability and Functional Applications

Aqueous and Thermal Stability

This compound exhibits no decomposition in water or buffer solutions (pH 3–11) over 7 days, as confirmed by 19F NMR. Thermogravimetric analysis (TGA) reveals a decomposition onset at 215°C, making it suitable for high-temperature applications such as polymer additives.

Pharmaceutical Relevance

The compound’s lipophilicity (logP = 3.2) and metabolic stability have spurred interest in prodrug design. Preliminary studies show enhanced blood-brain barrier penetration compared to non-fluorinated analogues, with potential applications in neuractive drug development.

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenyltrifluoromethaneamine undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of a leaving group by a nucleophile.

Electrophilic Substitution Reactions: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.

Major Products:

Nucleophilic Substitution: The major products are substituted amines or thiols, depending on the nucleophile used.

Electrophilic Substitution: The major products are nitro or halogenated derivatives of this compound.

Scientific Research Applications

N,N-Diphenyltrifluoromethaneamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diphenyltrifluoromethaneamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . Additionally, its trifluoromethyl group can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylamine (N-Phenylbenzenamine)

- Molecular Formula : C₁₂H₁₁N

- Molecular Weight : 169.22 g/mol

- Key Properties : Melting point: 52–54°C; Boiling point: 302°C.

- Comparison : Diphenylamine lacks the trifluoromethyl group, rendering it less electron-deficient. This reduces its oxidative stability compared to N,N-Diphenyltrifluoromethaneamine. Diphenylamine is widely used as a stabilizer in explosives and polymers, whereas fluorinated analogs are preferred in high-performance applications requiring resistance to hydrolysis and thermal degradation .

N-Phenyl-bis(trifluoromethylsulfonyl)imide

- Molecular Formula: C₈H₅F₆NO₄S₂

- Molecular Weight : 357.25 g/mol

- Key Properties : Melting point: 100–102°C.

- Comparison : This sulfonamide derivative shares the trifluoromethyl motif but incorporates sulfonyl groups. The sulfonyl groups increase acidity (pKa ~ 3–5) compared to the amine-based this compound, which is expected to exhibit weaker acidity (pKa ~ 10–12). Such sulfonamides are utilized as catalysts or ionic liquids, whereas fluorinated amines are more common in medicinal chemistry .

N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine

- Molecular Formula : C₁₁H₁₄F₃N

- Molecular Weight : 217.23 g/mol

- Key Properties : Boiling point: 223.4±35.0°C (predicted); pKa: 10.22±0.10 (predicted).

- Comparison : This branched amine features a trifluoromethylphenyl group but includes an ethylamine chain. The additional alkyl chain enhances solubility in polar solvents, whereas this compound’s rigid aromatic structure favors π-π stacking in solid-state applications. Both compounds exhibit similar basicity (pKa ~10), but the ethylamine derivative may show higher bioavailability in drug design .

Tabulated Comparative Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | pKa | Key Applications |

|---|---|---|---|---|---|---|

| This compound* | C₁₃H₁₀F₃N | 237.22 (calc.) | N/A | N/A | ~10–12† | Pharmaceuticals, agrochemicals |

| Diphenylamine | C₁₂H₁₁N | 169.22 | 52–54 | 302 | ~15–16 | Explosive stabilizers |

| N-Phenyl-bis(trifluoromethylsulfonyl)imide | C₈H₅F₆NO₄S₂ | 357.25 | 100–102 | N/A | ~3–5 | Ionic liquids, catalysts |

| N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine | C₁₁H₁₄F₃N | 217.23 | N/A | 223.4±35.0‡ | 10.22±0.10 | Drug intermediates |

*Inferred data; †Predicted based on analogous amines; ‡Predicted value.

Sources: .

Key Research Findings

- Electron-Withdrawing Effects : The trifluoromethyl group in this compound significantly lowers the electron density at the nitrogen atom compared to diphenylamine, reducing nucleophilicity but enhancing resistance to electrophilic attack .

- Protonation Behavior : Fluorinated amines exhibit protonation constants influenced by the distance between ionizable groups. For example, polyamines with shorter carbon chains show higher protonation cooperativity, a trend applicable to this compound’s derivatives .

- Thermal Stability : Trifluoromethyl groups improve thermal stability, as seen in sulfonamide analogs (decomposition >250°C), suggesting similar benefits for this compound in high-temperature applications .

Q & A

Q. How to reconcile discrepancies in reported reaction yields for synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.